![molecular formula C7H9ClN2O2 B2621111 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid CAS No. 957242-29-4](/img/structure/B2621111.png)
4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H13ClN2O2 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis
The molecular structure of 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Biological Applications
Pyrazole derivatives have been found to possess a wide range of biological activities. They have been used in medicinal chemistry and drug discovery due to their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant properties . For instance, some 3-(4-chlorophenyl)-4-substituted pyrazoles have shown antifungal activity against pathogenic fungal strains .
Physical-Chemical Applications
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They also exhibit valuable synthetical, biological, and photophysical properties .
Material Science Applications
In the field of material science, pyrazole derivatives have been used due to their exceptional photophysical properties . They have been utilized in the synthesis of bioactive chemicals and reactions in various media .
Industrial Applications
Pyrazole derivatives have found applications in industrial chemistry. They have been used in the synthesis of industrially and pharmaceutically crucial chemicals .
Agrochemistry Applications
In agrochemistry, pyrazole derivatives have been used due to their herbicidal properties .
Coordination Chemistry Applications
In coordination chemistry, pyrazole derivatives have been used due to their ability to act as ligands .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 4-chloro-1-propyl-1h-pyrazole-3-carboxylic acid, are known to interact with various biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of pyrazole derivatives, it is likely that 4-chloro-1-propyl-1h-pyrazole-3-carboxylic acid has similar effects .
properties
IUPAC Name |
4-chloro-1-propylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-4-5(8)6(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCIYBNXHSTMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid |
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